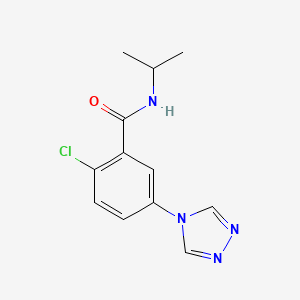![molecular formula C20H22N2O3 B5721687 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. MP-10 has been extensively studied for its potential use as an analgesic and anesthetic agent due to its unique mechanism of action.
科学的研究の応用
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating pain relief. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have a low affinity for the delta-opioid receptor, which is responsible for mediating respiratory depression. This makes 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide a promising candidate for the development of a new class of analgesics that do not cause respiratory depression.
作用機序
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide exerts its analgesic effects by binding to the mu-opioid receptor and activating the G-protein signaling pathway. This leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide also increases the release of endogenous opioids such as beta-endorphins, which further enhances its analgesic effects.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to produce potent analgesia in animal models of acute and chronic pain. It has also been shown to produce dose-dependent sedation and hypothermia. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide does not cause respiratory depression at analgesic doses, which is a major advantage over traditional opioids. However, at high doses, 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can cause respiratory depression and cardiovascular effects.
実験室実験の利点と制限
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a highly potent and selective mu-opioid receptor agonist, which makes it a valuable tool for studying the role of the mu-opioid receptor in pain modulation. However, its high potency can also make it difficult to study its effects at lower doses. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is also relatively unstable in solution, which can make it challenging to work with in lab experiments.
将来の方向性
Future research on 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could focus on improving its stability in solution and developing new formulations that allow for controlled release. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could also be studied in combination with other analgesic agents to determine if it can enhance their analgesic effects. Finally, the potential use of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in the treatment of chronic pain and other conditions could be explored further.
合成法
The synthesis of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 1-piperidinylcarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of potassium carbonate to yield 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. The purity of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can be improved by recrystallization from ethanol.
特性
IUPAC Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-11-7-15(8-12-18)19(23)21-17-9-5-16(6-10-17)20(24)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEIWOCWEVLXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)

![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)
![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)

![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
